Citropin 1.3

Description

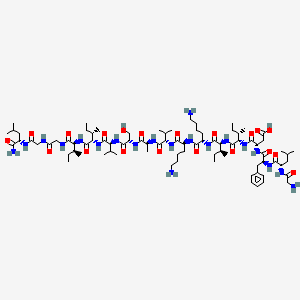

Citropin 1.3 is a minor antimicrobial peptide (AMP) derived from the granular dorsal and submental gland secretions of the Australian Blue Mountains tree frog (Litoria citropa). It belongs to the Citropin/aurein family of AMPs, which are characterized by their α-helical structure, amphipathic design, and broad-spectrum antimicrobial activity . The peptide sequence of this compound (GLFDIIKKVASVIGGL-NH₂) differs from its major analogs, Citropin 1.1 (GLFDVIKKVASVIGGL-NH₂) and Citropin 1.2 (GLFDIIKKVASVVGGL-NH₂), by a single amino acid substitution: Val⁵ → Ile⁵ in this compound and Val¹⁴ → Ile¹⁴ in Citropin 1.2 . This subtle variation influences its biological activity, selectivity, and structural dynamics compared to other family members.

Properties

bioactivity |

Antibacterial |

|---|---|

sequence |

GLFDIIKKVASVIGGL |

Origin of Product |

United States |

Comparison with Similar Compounds

Sequence and Structural Dynamics

- Citropin 1.1: Forms an amphipathic α-helix in membrane-mimetic environments (e.g., trifluoroethanol/water), stabilized by hydrophobic residues (e.g., Val⁵, Val¹⁴) and positively charged Lys residues. NMR studies confirm helical dimerization upon interaction with lipid bilayers, enhancing membrane disruption .

- Citropin 1.3: Shares 94% sequence identity with Citropin 1.1 but replaces Val⁵ with Ile⁵. AlphaFold predictions suggest a similar α-helical conformation but with altered hydrophobic packing due to the bulkier Ile side chain.

- Citropin 1.2 : Contains Val¹⁴ → Ile¹⁴, reducing hydrophobicity at the C-terminus. This modification correlates with reduced antibacterial potency compared to Citropin 1.1 .

Antimicrobial Activity

- Citropin 1.1 demonstrates potent activity against Gram-positive (e.g., MRSA) and Gram-negative bacteria (E. coli, A. baumannii) via a "carpet mechanism," disrupting membrane integrity . Its selectivity index (HC₁₀/MIC) is moderate, but cytotoxicity remains a concern .

- This compound: While direct MIC values are scarce, its structural similarity to Citropin 1.1 suggests comparable mechanisms. Notably, this compound enhances endosomal escape in vitro (40% tdTomato-positive cells at 500 nM), outperforming Aurein 1.2 (30%) . However, higher cytotoxicity (60% viability at 1 μM) limits therapeutic utility .

Comparison with Other Aurein Family Peptides

The aurein family includes peptides like Aurein 1.2, Maculatin 1.1, and Citropin 1.1–1.3, all sharing α-helical structures and segregated hydrophobic/hydrophilic faces. Key distinctions include:

Aurein 1.2 vs. This compound

Maculatin 1.1

- A 21-residue peptide with extended helical structure and potent activity against S. aureus (MIC: 2 μg/mL). Unlike this compound, Maculatin’s longer sequence allows deeper membrane penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.